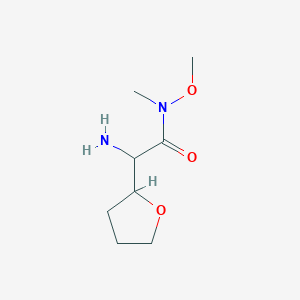2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide
CAS No.:
Cat. No.: VC17667499
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16N2O3 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2-amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide |
| Standard InChI | InChI=1S/C8H16N2O3/c1-10(12-2)8(11)7(9)6-4-3-5-13-6/h6-7H,3-5,9H2,1-2H3 |
| Standard InChI Key | OYQMECPATVUQJE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C(C1CCCO1)N)OC |
Introduction
Molecular Structure and Nomenclature
2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide features a central acetamide backbone (CH3CONH2) modified by three distinct substituents:
-
An amino group (-NH2) at the C2 position of the acetamide chain.
-
N-methoxy and N-methyl groups attached to the amide nitrogen.
-
A 2-(oxolan-2-yl) moiety, where oxolan (tetrahydrofuran, THF) is a five-membered oxygen-containing ring.
The IUPAC name reflects these substituents systematically: 2-amino denotes the amino group at C2, N-methoxy-N-methyl specifies the substituents on the amide nitrogen, and 2-(oxolan-2-yl) indicates the THF ring connected via its second carbon .
Stereochemical Considerations
The oxolan ring introduces chirality at C2, creating potential stereoisomers. Computational models suggest that the (R)-configuration may dominate due to steric interactions between the oxolan ring and the acetamide group .
Synthetic Pathways
Synthesis of this compound likely involves multi-step strategies, leveraging known methods for analogous structures:
Core Acetamide Formation
A Weinreb amide intermediate (N-methoxy-N-methylacetamide) can be synthesized via reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in dichloromethane, as demonstrated for related compounds (78% yield) .
Reaction Scheme:
Amino Group Functionalization
The C2 amino group may be installed via:
-
Gabriel synthesis with phthalimide protection.
-
Reductive amination of a ketone precursor.
Physicochemical Properties
Spectroscopic Data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume